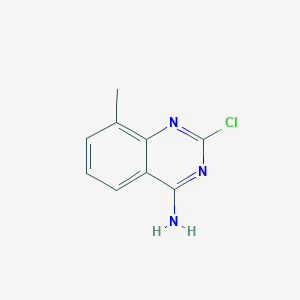
1-(3-Chloropropyl)-3-ethyl-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the 3-chloropropyl and ethyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-ethyl-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides. Conditions may involve solvents like ethanol or acetone and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or nickel, along with bases like potassium carbonate, are used in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Chloropropyl)-3-ethyl-5-iodobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-iodobenzene involves its interaction with molecular targets and pathways within a given system. The specific effects depend on the nature of the substituents and the overall structure of the compound. For example, the presence of halogen atoms can influence the compound’s reactivity and binding affinity to certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- (3-Chloropropyl)trimethoxysilane
Uniqueness
1-(3-Chloropropyl)-3-ethyl-5-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C11H14ClI |
|---|---|
分子量 |
308.58 g/mol |
IUPAC名 |
1-(3-chloropropyl)-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
InChIキー |
KZDHTHUDGOKSAG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)I)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)




![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)

![4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)

